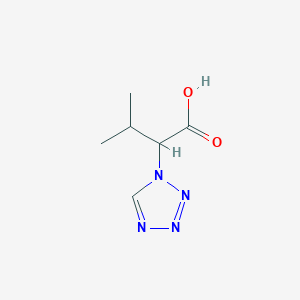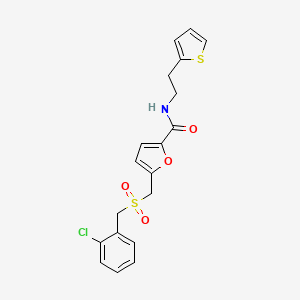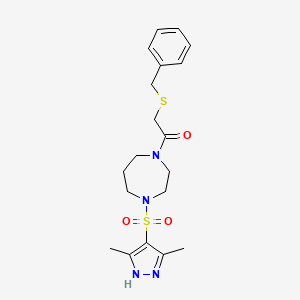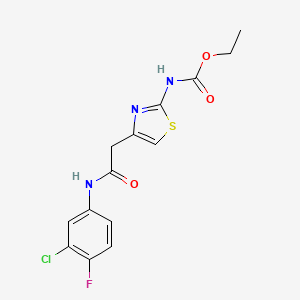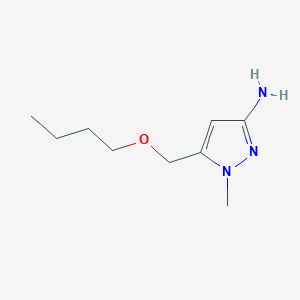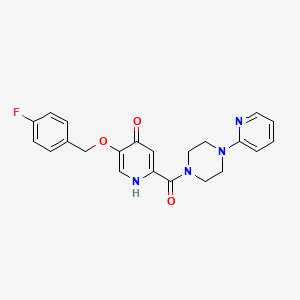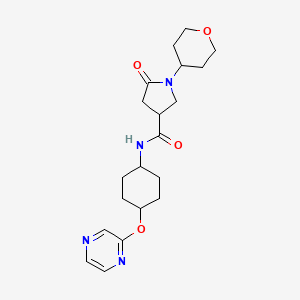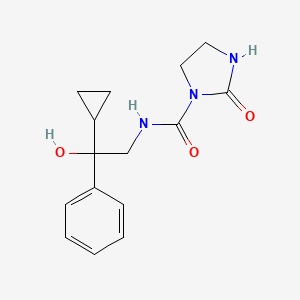
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide is a structurally complex molecule that may have potential pharmacological applications. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of imidazole or indazole rings, which are present in the target compound. For instance, the synthesis of 1-arylindazole-3-carboxamides involves a strategic reaction between isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid, followed by a Buchwald–Hartwig intramolecular cyclization . Similarly, the synthesis of a cycloimidazole nucleoside is achieved by reacting AICA-riboside with benzoyl isothiocyanate followed by methylation . These methods could potentially be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, revealing the spatial arrangement of the molecule and its functional groups . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their behavior under various conditions. The cycloimidazole nucleoside synthesized in one study undergoes ring-opening reactions with nucleophiles, leading to the formation of different nucleoside analogs . Additionally, the cyclization of α-(N-acyl-hydroxyamino) acid esters with ammonia or hydroxylamine results in the formation of imidazolidine-4-one derivatives . These reactions highlight the potential for the target compound to participate in similar chemical transformations, which could be relevant for its biological activity or further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be deduced from the properties of similar molecules. For instance, the solubility, melting point, and stability of the compound can be influenced by the presence of functional groups such as carboxamides and imidazolidine rings, as seen in the compounds discussed in the papers . These properties are important for the compound's formulation, storage, and application in a pharmaceutical context.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One study focused on the synthesis and antitumor properties of imidazotetrazines, related to the broader family of compounds similar to "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide." These compounds have shown curative activity against L-1210 and P388 leukemia, highlighting their potential as novel broad-spectrum antitumor agents. The mechanism involves acting as a prodrug modification, which upon decomposition, releases active agents against cancer cells (Stevens et al., 1984).
Chemical Synthesis and Properties
Another study provided a convenient access to variously substituted spiro[cyclopropane-1,4′-oxazoline]s, illustrating the chemical versatility and potential for creating diverse biologically active compounds. The synthesis process demonstrates the compound's capacity for further functionalization, which could be applied to designing new pharmacophores (Dalai et al., 2008).
Biological Activity
Research into functionalized amino acid derivatives, including compounds structurally related to "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide," has shown promise in designing anticancer agents. Some derivatives exhibited significant cytotoxicity against ovarian and oral cancer cell lines, suggesting a pathway for developing new anticancer therapies (Kumar et al., 2009).
Antimicrobial Activity
A study on the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, incorporating structural elements similar to "N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide," demonstrated the potential for developing novel antimicrobial agents. The compounds synthesized were evaluated for their antibacterial and antifungal activities, indicating their applicability in addressing microbial resistance issues (Patel & Patel, 2010).
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-13-16-8-9-18(13)14(20)17-10-15(21,12-6-7-12)11-4-2-1-3-5-11/h1-5,12,21H,6-10H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIJFLXYYSJXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)N2CCNC2=O)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-oxoimidazolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

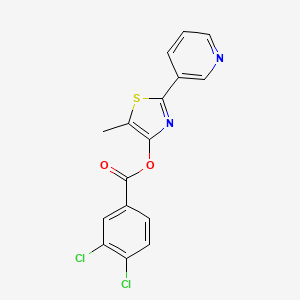
![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)
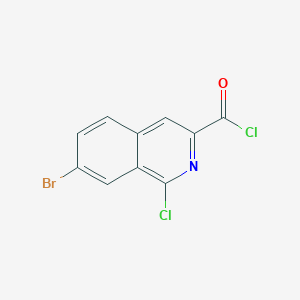

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)
![2-(4-Methoxycyclohexyl)-2-[(trimethylsilyl)oxy]propanenitrile](/img/structure/B2515188.png)

